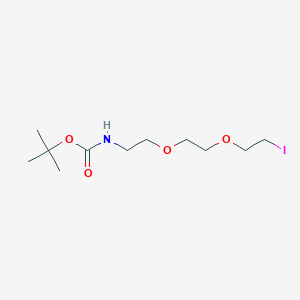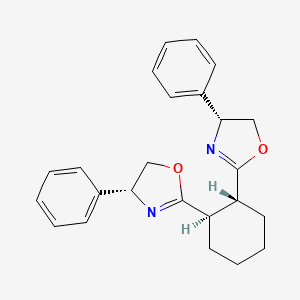
tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate
Vue d'ensemble
Description
tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate: is a chemical compound with the molecular formula C17H15Br2NO2 and a molecular weight of 425.11 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl and dibromo substituents on the carbazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,6-dibromocarbazole with tert-butyl chloroformate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: While specific industrial production methods for tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while coupling reactions can produce extended π-conjugated systems.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. Its derivatives are employed in the manufacture of semiconductors and other electronic components .
Mécanisme D'action
The mechanism of action of tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate is primarily related to its electronic properties. The presence of bromine atoms and the tert-butyl ester group can influence the compound’s reactivity and interaction with other molecules. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges within devices such as OLEDs .
Comparaison Avec Des Composés Similaires
3,6-Di-tert-butylcarbazole: This compound is similar in structure but lacks the bromine atoms.
3,6-Dibromo-9H-carbazole: This compound lacks the tert-butyl ester group and is used as an intermediate in various chemical syntheses.
Uniqueness: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is unique due to the combination of bromine atoms and the tert-butyl ester group on the carbazole ring. This combination imparts specific electronic properties that make it valuable in the synthesis of advanced materials for electronic applications.
Propriétés
IUPAC Name |
tert-butyl 3,6-dibromocarbazole-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO2/c1-17(2,3)22-16(21)20-14-6-4-10(18)8-12(14)13-9-11(19)5-7-15(13)20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBIXXSWYGVWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8200258.png)

